3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that combines the structural motifs of benzimidazole and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like methyl iodide and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cupric acetate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like phenylhydrazine.
Common Reagents and Conditions
Oxidizing Agents: Cupric acetate, air.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Phenylhydrazine, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or coumarin rings .
Scientific Research Applications
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with molecular targets such as DNA. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid and protein synthesis . This interaction is facilitated by the structural features of the benzimidazole and coumarin moieties, which allow for effective binding and disruption of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)quinoline: Shares the benzimidazole core but differs in the attached moiety.
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene: Contains multiple benzimidazole units.
Uniqueness
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of benzimidazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11(22)24-13-8-7-12-9-14(19(23)25-17(12)10-13)18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRCGPGOMONJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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